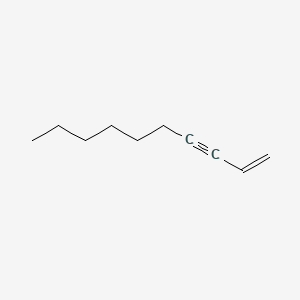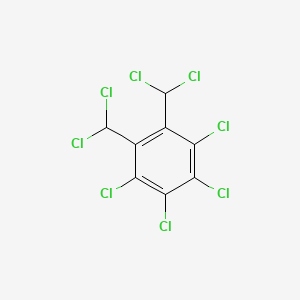
1,2,3,4-Tetrachloro-5,6-bis(dichloromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrachloro-5,6-bis(dichloromethyl)benzene is a chlorinated aromatic compound with the molecular formula C8H4Cl6. It is known for its high chlorine content and unique chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrachloro-5,6-bis(dichloromethyl)benzene typically involves the chlorination of benzene derivatives. One common method is the chlorination of 1,2,3,4-tetrachlorobenzene in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The chlorination reaction is carefully monitored to prevent over-chlorination and ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrachloro-5,6-bis(dichloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can undergo oxidation to form chlorinated benzoic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia are commonly used under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
Major Products Formed
The major products formed from these reactions include various chlorinated benzene derivatives, chlorinated benzoic acids, and other related compounds depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrachloro-5,6-bis(dichloromethyl)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other chlorinated aromatic compounds.
Biology: Studied for its potential effects on biological systems and its role as a model compound in toxicology studies.
Medicine: Investigated for its potential use in developing new pharmaceuticals and as a reference compound in drug metabolism studies.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrachloro-5,6-bis(dichloromethyl)benzene involves its interaction with various molecular targets. The compound’s high chlorine content allows it to participate in electrophilic aromatic substitution reactions, where it can act as an electrophile. It can also form reactive intermediates that interact with biological macromolecules, leading to potential toxic effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrachlorobenzene: A less chlorinated analog with similar chemical properties but lower reactivity.
1,2,4,5-Tetrachloro-3,6-bis(chloromethyl)benzene: Another chlorinated benzene derivative with different substitution patterns.
1,4-Bis(dichloromethyl)benzene: A compound with fewer chlorine atoms and different reactivity
Uniqueness
Its structure allows for multiple substitution and reaction pathways, making it a versatile compound for research and industrial use .
Propiedades
Número CAS |
25641-94-5 |
|---|---|
Fórmula molecular |
C8H2Cl8 |
Peso molecular |
381.7 g/mol |
Nombre IUPAC |
1,2,3,4-tetrachloro-5,6-bis(dichloromethyl)benzene |
InChI |
InChI=1S/C8H2Cl8/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11/h7-8H |
Clave InChI |
OHSMSLWDTUCEIP-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(Cl)Cl)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


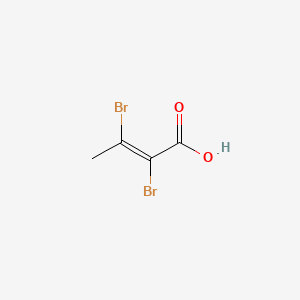
![[1,1'-Biphenyl]-2,2'-diol, 5,5'-bis(1,1-dimethylethyl)-3,3'-dimethyl-](/img/structure/B14686220.png)
![Ethyl 6-(4-chlorophenoxy)-4-{[3-(diethylamino)propyl]amino}-1,5-naphthyridine-3-carboxylate](/img/structure/B14686221.png)
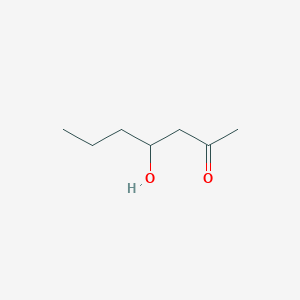
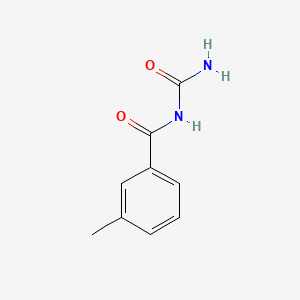
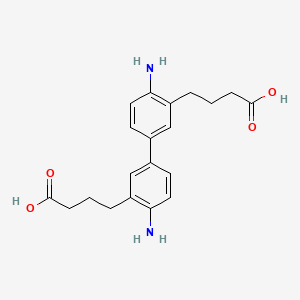
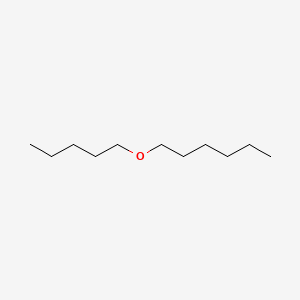


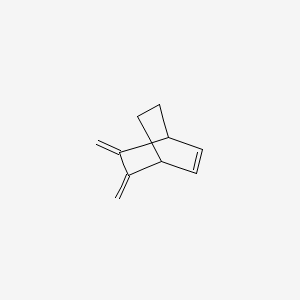
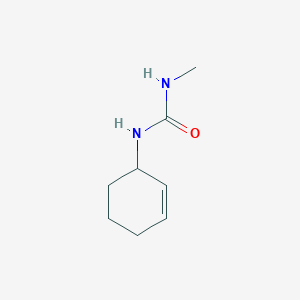
![alpha-[4-Trifluoromethylphenyl]-2-aminocinnamic acid](/img/structure/B14686275.png)
